1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-11(24-13-2-3-14-15(4-13)23-10-22-14)16(21)19-5-12(6-19)7-20-9-17-8-18-20/h2-4,8-9,11-12H,5-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTRQCMCQDNMGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)CN2C=NC=N2)OC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one is a complex organic molecule that integrates multiple structural motifs known for their diverse biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Overview
This compound features three significant structural components:
- Azetidine Ring : Known for its role in enhancing antimicrobial properties.
- Triazole Moiety : Frequently associated with antifungal and anticancer activities.
- Benzo[d][1,3]dioxole Structure : Often linked to antioxidant properties.
The combination of these structures may result in synergistic effects that enhance the overall biological activity of the compound.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. The mechanism is primarily attributed to the inhibition of fungal cytochrome P450 enzymes, which are crucial for fungal growth and survival.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structural Features | Antimicrobial Activity |
|---|---|---|
| Triazole Derivatives | Triazole ring | Antifungal |
| Azetidine-based Compounds | Azetidine ring | Antimicrobial |
| Benzo[d][1,3]dioxole Derivatives | Benzo[d][1,3]dioxole structure | Antioxidant |
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. The triazole moiety has been linked to the inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation. For instance, related triazole compounds have shown IC50 values ranging from 1.2 to 2.4 nM against various human cancer cell lines, indicating significant antiproliferative effects .
The biological activity of this compound is thought to involve interactions with specific molecular targets:
- Enzyme Inhibition : The azetidine and triazole rings can interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation : The compound may also modulate receptor activity through hydrogen bonding and π–π interactions facilitated by the triazole ring.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of similar compounds:
- Antiproliferative Studies : Compounds with triazole and azetidine structures were tested against various cancer cell lines (e.g., MCF-7, A549). Results indicated that modifications to the structure could significantly enhance anticancer activity .
- Antimicrobial Screening : A series of related azetidine derivatives were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Compounds demonstrated varying degrees of inhibition, highlighting the importance of structural diversity in enhancing bioactivity .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds bind to target enzymes and receptors, suggesting potential pathways for drug development .
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits potential antimicrobial properties. It has been shown to be effective against various microbial strains, which positions it as a candidate for developing new antimicrobial agents. The unique structure allows it to interact with microbial enzymes or cell membranes, potentially disrupting their function.
Anticancer Activity
Preliminary studies have demonstrated significant cytotoxic effects on cancer cell lines, particularly breast cancer cells (MCF-7). The compound's mechanism may involve the inhibition of cancer cell proliferation through its interaction with specific molecular pathways involved in cell cycle regulation .
Study on Anticancer Properties
In a notable study, researchers synthesized derivatives of the compound and assessed their antiproliferative activities against human cancer cell lines. The results indicated that certain derivatives exhibited half-maximal inhibitory concentration (IC50) values comparable to established chemotherapeutic agents like doxorubicin. This suggests that the compound could serve as a lead structure for developing new anticancer therapies .
Structure-Activity Relationship (SAR)
Further investigations into the structure-activity relationships have revealed that modifications to the azetidine and triazole rings can enhance biological activity. For instance, substituents on the triazole ring significantly influence the compound's binding affinity to target proteins, thus affecting its overall efficacy .
Industrial Applications
The unique structural features of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one make it a strong candidate for various industrial applications:
- Pharmaceutical Development : Due to its promising biological activities, this compound can be further explored for drug development targeting infections and cancer.
- Chemical Research : Its unique structure allows chemists to explore new synthetic routes and modifications that could lead to novel compounds with enhanced properties.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Insights:
Azetidine vs. Larger Rings : The target’s azetidine may confer superior metabolic stability compared to imidazole or benzoxadiazole derivatives, as smaller N-heterocycles are less prone to oxidative degradation .
Benzodioxol vs.
Antifungal Potency: While the imidazolylindol-propanol () exhibits exceptional activity (MIC: 0.001 µg/mL), the target’s benzodioxol-triazole-azetidine scaffold may offer broader-spectrum efficacy due to synergistic interactions between its substituents .
Propanone-Linked Triazole Derivatives
Compounds with propanone-tethered triazoles (e.g., ’s 3-(dimethylamino)-1-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)prop-2-en-1-one) share structural similarities with the target molecule. Key differences include:
- Substituent Effects : The nitro group in ’s compound enhances electron-withdrawing properties, whereas the target’s benzodioxol group is electron-donating, which may influence redox stability and target binding.
- Synthetic Routes: employs dimethylformamide dimethyl acetal for enamine formation, while the target likely requires azetidine functionalization via alkylation or Mitsunobu reactions .
Antifungal Mechanisms and Substituent Impact
Triazole antifungals like fluconazole () inhibit lanosterol 14α-demethylase, a cytochrome P450 enzyme.
- Enzyme Binding: Azetidine’s rigidity could improve binding pocket complementarity compared to flexible chains in imidazolylindol-propanol .
- Solubility : The benzodioxol group’s lipophilicity might require formulation adjuvants for optimal bioavailability, contrasting with more polar analogues in .
Q & A
Q. What are the key synthetic strategies for preparing 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one, and how do reaction conditions influence yield?
Methodological Answer: The compound’s synthesis typically involves multi-step protocols:
- Step 1: Formation of the azetidine-triazole core via nucleophilic substitution between 1H-1,2,4-triazole derivatives and azetidine precursors under basic conditions (e.g., NaOH in ethanol at 60–80°C) .
- Step 2: Coupling the benzo[d][1,3]dioxol-5-yloxy moiety using Mitsunobu or Ullmann-type reactions. Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) can enhance reaction efficiency and yield .
- Optimization: Solvent polarity (e.g., DMF vs. THF) and catalyst selection (e.g., CuI for Ullmann coupling) critically affect regioselectivity and purity. HPLC or GC-MS is recommended for monitoring intermediate purity .
Q. How is the compound’s structural integrity validated, and what spectroscopic techniques are most reliable?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substitution patterns, particularly the azetidine-CH₂-triazole linkage and benzo[d][1,3]dioxole integration .
- High-Resolution Mass Spectrometry (HRMS): ESI-HRMS validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Infrared Spectroscopy (IR): Key bands include C=O (1690–1710 cm⁻¹) and triazole C-N (1540–1560 cm⁻¹) .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?
Methodological Answer:
- Antimicrobial Activity: Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi, with MIC/MBC determination .
- Anticonvulsant Potential: Maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rodents, comparing latency and mortality rates to standard drugs (e.g., phenytoin) .
- Enzyme Inhibition: Fluorescence-based assays (e.g., CYP450 isoforms) to assess metabolic stability or off-target effects .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity to target proteins (e.g., fungal CYP51 or bacterial topoisomerases)?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions between the triazole-azetidine core and active sites. Prioritize hydrogen bonding (e.g., triazole N-atoms with Glu/Lys residues) and π-π stacking (benzo[d][1,3]dioxole with aromatic pockets) .
- Molecular Dynamics (MD): Simulate binding stability (50–100 ns trajectories) in explicit solvent (TIP3P water) to identify conformational flexibility .
- QSAR Analysis: Correlate substituent variations (e.g., azetidine methyl vs. ethyl) with bioactivity using descriptors like logP and polar surface area .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Batch Reproducibility: Verify compound purity (>98% by HPLC) and stereochemical consistency (chiral HPLC or X-ray crystallography) .
- Assay Standardization: Replicate studies under identical conditions (e.g., pH, serum concentration in cell-based assays) to isolate variables .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to aggregate data from multiple labs, identifying outliers or trends .
Q. How do solvent polarity and protic/aprotic environments influence the compound’s stability and reactivity?
Methodological Answer:
- Solvatochromic Studies: UV-Vis spectroscopy (250–400 nm) in solvents like ethanol, DMSO, and cyclohexane reveals shifts in λmax due to charge-transfer interactions .
- Degradation Kinetics: Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring identifies hydrolysis-prone sites (e.g., ester or ether linkages) .
- DFT Calculations: Gaussian09 simulations (B3LYP/6-311G**) predict solvent-dependent reaction pathways, such as nucleophilic attack on the azetidine ring .
Q. What strategies improve the compound’s metabolic stability for in vivo applications?
Methodological Answer:
- Microsomal Stability Assays: Incubate with liver microsomes (human/rat) and NADPH, quantifying parent compound depletion via LC-MS/MS .
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance bioavailability, followed by enzymatic activation in target tissues .
- CYP Inhibition Profiling: Identify metabolizing enzymes using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
Q. How can structure-activity relationship (SAR) studies guide further derivatization?
Methodological Answer:
- Core Modifications: Replace the azetidine ring with pyrrolidine or piperidine to assess conformational effects on bioactivity .
- Substituent Screening: Introduce electron-withdrawing groups (e.g., -NO₂) on the benzo[d][1,3]dioxole ring to enhance electrophilicity and target engagement .
- Pharmacophore Mapping: Overlay active/inactive analogs in MOE or Discovery Studio to define essential features (e.g., triazole H-bond acceptors) .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC50 values for enzyme inhibition assays?
Methodological Answer:
- Standardize Substrate Concentrations: Ensure uniform substrate/enzyme ratios (e.g., Km-based adjustments) .
- Control for Assay Interference: Test compound autofluorescence or aggregation at high concentrations using dynamic light scattering (DLS) .
- Cross-Validate with Orthogonal Assays: Compare fluorescence-based results with radiometric or calorimetric methods (e.g., ITC) .
Experimental Design Considerations
Q. What in silico tools predict synthetic accessibility and scalability?
Methodological Answer:
- Retrosynthesis Software: Use Synthia (formerly Chematica) or ASKCOS to prioritize routes with minimal protecting groups and high atom economy .
- Process Intensification: Evaluate continuous-flow reactors for hazardous steps (e.g., azetidine ring closure under high pressure) .
- Green Chemistry Metrics: Apply E-factor and PMI calculations to minimize solvent waste and energy consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
